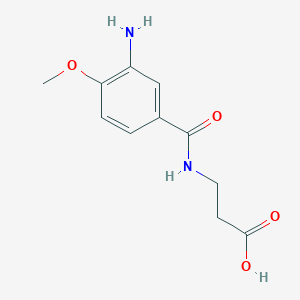

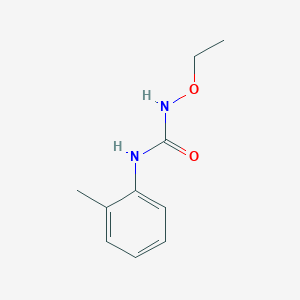

1-Ethoxy-3-(2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- EMPU’s Role : Scientists have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, including EMPU. These compounds exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 to 0.0532 μM. Compared to the standard thiourea (IC50 = 4.7455 μM), EMPU shows promising inhibitory effects against jack bean urease .

- Activity : While most of the synthesized ureas did not exhibit significant antimicrobial effects, one compound showed weak activity against Bacillus cereus and Candida spp. .

- FT-IR : A broad band above 3200 cm-1 indicates NH stretching due to intramolecular hydrogen bonding between NH and carbonyl oxygen around 3000 cm-1 .

- Structure-Activity Relationship (SAR) : Researchers explore modifications to optimize potency and selectivity .

Urease Inhibition

Antimicrobial Activity

Chemical Characterization

Pharmaceutical Applications

Computational Studies

Mecanismo De Acción

Target of Action

Urea derivatives are known to have a wide spectrum of biological activities . They are often used in the synthesis of novel urease inhibitors .

Mode of Action

It is known that urea derivatives can react via an sn2 pathway or an sn1 pathway, depending on the nature of the halides . This interaction with its targets could lead to changes at the molecular level, affecting the function of the target.

Biochemical Pathways

It is known that urea derivatives play a vital role in pharmaceutical chemistry, particularly in the development and discovery of novel urease inhibitors . Urease is an enzyme that plays a crucial role in the nitrogen cycle in organisms.

Pharmacokinetics

The presence of two hydroxyl groups in some urea derivatives is suggested to increase their solubility in water, which is important for compounds used as therapeutic drugs .

Result of Action

It is known that urea derivatives can have a wide spectrum of biological activities . As urease inhibitors, they could potentially disrupt the function of the urease enzyme, leading to changes in the nitrogen cycle within organisms.

Propiedades

IUPAC Name |

1-ethoxy-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKRXKQLNUBMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)NC1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)